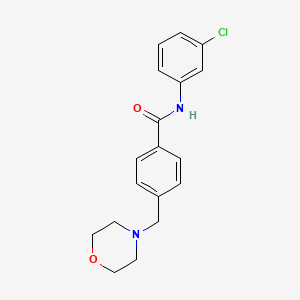
N-(3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has been developed as an anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
TAK-659 targets the N-(3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide enzyme, which plays a crucial role in cell signaling and growth. By inhibiting this compound, TAK-659 disrupts the signaling pathways that promote cancer cell growth and proliferation. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, TAK-659 has been shown to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for the N-(3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide enzyme, which makes it a promising candidate for targeted cancer therapy. However, like all drugs, TAK-659 has some limitations. One limitation is that it may have off-target effects on other enzymes and signaling pathways, which could lead to unwanted side effects. Additionally, TAK-659 may have limited efficacy against certain types of cancer.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to TAK-659 treatment. Additionally, further research is needed to understand the mechanisms underlying TAK-659's anti-inflammatory and immune-modulating effects, which could have implications for the treatment of other diseases.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In preclinical studies, TAK-659 has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and solid tumors. Additionally, TAK-659 has been shown to enhance the efficacy of other anti-cancer drugs when used in combination.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMKAVPZLZLYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methoxyacetamide](/img/structure/B3882890.png)
![3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B3882900.png)
![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B3882907.png)
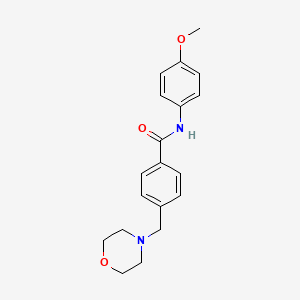
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3882915.png)
![N'-[2-(benzyloxy)benzylidene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B3882921.png)
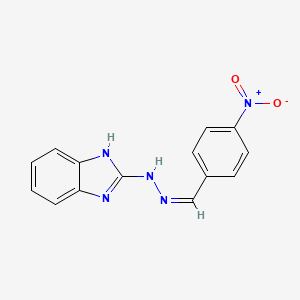
![8-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3882925.png)
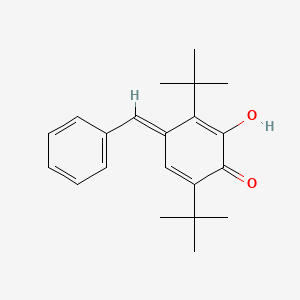
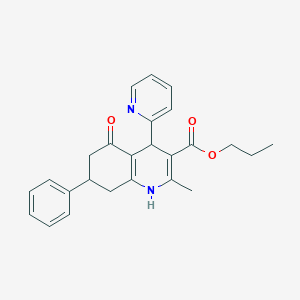
![10-acetyl-3,3-dimethyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3882935.png)

![ethyl 3-amino-2-[3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinylidene]-3-oxopropanoate](/img/structure/B3882976.png)

